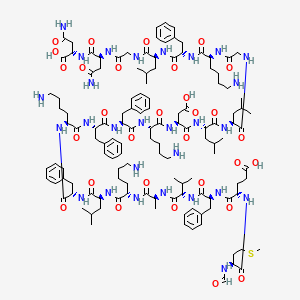![molecular formula C6H4ClN3O B13926194 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)
3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one: is a heterocyclic compound that contains a pyrrolo-pyridazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a chlorine atom at the 3-position and the pyrrolo[2,3-C]pyridazin-6-one scaffold imparts unique chemical properties that make it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a hydrazine derivative, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Oxo derivatives of the pyrrolo[2,3-C]pyridazin-6-one scaffold.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted pyrrolo[2,3-C]pyridazin-6-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential as a pharmacophore in the development of new therapeutic agents. It is being investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one involves its interaction with specific molecular targets. The compound can inhibit or modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .
Comparación Con Compuestos Similares
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: This compound shares a similar core structure but differs in the position and type of substituents.
4-Chloro-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: Another related compound with a different substitution pattern.
Uniqueness: 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one is unique due to the specific positioning of the chlorine atom and the pyrrolo[2,3-C]pyridazin-6-one scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H4ClN3O |
|---|---|
Peso molecular |
169.57 g/mol |
Nombre IUPAC |
3-chloro-5,7-dihydropyrrolo[2,3-c]pyridazin-6-one |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-3-2-5(11)8-6(3)10-9-4/h1H,2H2,(H,8,10,11) |
Clave InChI |
QAVKDFWKZJHLPP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=NN=C2NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13926142.png)
![1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B13926145.png)



![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)





![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)
